molecular formula C7H10ClN3O B1414753 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine CAS No. 1036569-59-1

6-chloro-N-(2-methoxyethyl)pyridazin-3-amine

Cat. No. B1414753
CAS RN: 1036569-59-1
M. Wt: 187.63 g/mol
InChI Key: KYLSBQYEEOYUAN-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methoxyethyl)pyridazin-3-amine is a chemical compound with the molecular formula C7H10ClN3O . It is used for research purposes.


Molecular Structure Analysis

The asymmetric unit of a similar compound, C11H10ClN3O, contains two geometrically different molecules, A and B, in both of which the pyridazine rings are essentially planar with r.m.s. deviations of 0.0137 and 0.0056Å, respectively .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 187.63 g/mol . It has a density of 1.3±0.1 g/cm3 . The boiling point is 390.7±32.0 °C at 760 mmHg .

Scientific Research Applications

Nitration Potential

  • N-Nitration of Pyridazin-3-ones: Studies have shown that derivatives of pyridazin-3-ones, including compounds similar to 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine, exhibit excellent nitro group transfer potentiality. This is demonstrated in the N-nitration of secondary amines using these derivatives, leading to the formation of N-nitramines under mild neutral conditions with good yields (Park et al., 2003).

Synthesis of Novel Compounds

  • Synthesis of Novel Pyridazinones: Research indicates the successful synthesis of novel classes of pyridazin-3(2H)-ones, which are structurally related to this compound. These compounds also contain an ethoxycarbonyl moiety and have been prepared using various methods, including condensation of disubstituted amines (Dragovich et al., 2008).

Photophysical Studies

  • Photophysical Analysis of Metal Complexes: The compound 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine, structurally similar to this compound, has been studied for its photophysical properties. The analysis of its metal complexes with zinc(II) and cadmium(II) reveals interesting luminescence characteristics upon chelation with these metal ions (Stetsiuk et al., 2019).

Synthesis of Dihydropyridazinones

  • Creation of Dihydropyridazinone Derivatives: Research has led to the synthesis of derivatives such as 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinones, offering insights into the synthesis processes and structural analogies with this compound. These findings contribute to the broader understanding of pyridazinone chemistry and its applications (Soliman & El-Sakka, 2011).

Safety and Hazards

6-chloro-N-(2-methoxyethyl)pyridazin-3-amine is classified as an irritant . It can be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

6-chloro-N-(2-methoxyethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-12-5-4-9-7-3-2-6(8)10-11-7/h2-3H,4-5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLSBQYEEOYUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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